LogP Advantage of the Ethyl Ester Over Methyl Ester and Des-Methyl Analogs
The target compound exhibits a computed logP (XlogP3) of 0.662, which is 0.357 units higher than the structurally analogous methyl ester (Methyl 2-methyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate; logP 0.305) and 0.789 units higher than the des-methyl analog (Methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate; logP -0.127). These data were obtained from the same commercial database (Fluorochem) using consistent calculation methodology .
| Evidence Dimension | Lipophilicity (logP, XlogP3) |
|---|---|
| Target Compound Data | logP = 0.662 |
| Comparator Or Baseline | Methyl ester: logP = 0.305; Des-methyl analog: logP = -0.127 |
| Quantified Difference | ΔlogP = +0.357 vs methyl ester; ΔlogP = +0.789 vs des-methyl analog |
| Conditions | Computed logP values (XlogP3) reported on Fluorochem product specification sheets. All values calculated by the same prediction engine. |
Why This Matters
Higher logP may translate to improved passive membrane permeability, which is critical for intracellular target engagement in cell-based assays, thereby justifying selection of the ethyl ester for permeability-limited programs.
